molecular formula C11H13NO B1395232 7-Isopropylindolin-2-one CAS No. 1260788-68-8

7-Isopropylindolin-2-one

Cat. No.: B1395232
CAS No.: 1260788-68-8
M. Wt: 175.23 g/mol
InChI Key: IPMOCJMXEZUKCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Isopropylindolin-2-one is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The structure of this compound consists of an indole ring with an isopropyl group at the seventh position and a ketone group at the second position.

Mechanism of Action

Target of Action

The primary target of 7-Isopropylindolin-2-one is topoisomerase IV , an essential enzyme for DNA replication . This enzyme plays a crucial role in the separation of DNA strands during replication, making it a key target for many antibacterial agents .

Mode of Action

This compound interacts with its target, topoisomerase IV, by inhibiting the process of DNA decatenation . This action is comparable to the effect of ciprofloxacin, a known inhibitor of this enzyme . Furthermore, this compound exhibits a dual mode of action: first, the direct inhibition of topoisomerase IV, and second, the classic nitroimidazole mode of action of reductive bioactivation leading to damaging reactive species .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to DNA replication due to its interaction with topoisomerase IV . The inhibition of this enzyme disrupts the normal process of DNA replication, affecting the growth and multiplication of cells .

Pharmacokinetics

It is known that this compound has significantly increased redox potentials compared to classic 5-nitroimidazoles such as metronidazole, which facilitates in vivo reduction .

Result of Action

The result of this compound’s action is the disruption of DNA replication due to the inhibition of topoisomerase IV . This leads to DNA damage and the creation of damaging reactive species, which can cause cell death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of oxygen can affect the reductive bioactivation of this compound . More research is needed to fully understand how different environmental conditions can influence the action, efficacy, and stability of this compound.

Preparation Methods

Chemical Reactions Analysis

7-Isopropylindolin-2-one undergoes various chemical reactions, including:

Properties

IUPAC Name

7-propan-2-yl-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-7(2)9-5-3-4-8-6-10(13)12-11(8)9/h3-5,7H,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMOCJMXEZUKCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC2=C1NC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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